molecular formula C10H9NO4 B14806792 3-Cyclopropoxy-5-formylisonicotinic acid

3-Cyclopropoxy-5-formylisonicotinic acid

Cat. No.: B14806792
M. Wt: 207.18 g/mol
InChI Key: KHVVODUQOHHBCU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-formylisonicotinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to an isonicotinic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl cyanide, which undergoes hydrolysis to form cyclopropanecarboxylic acid . This intermediate can then be further reacted with appropriate reagents to introduce the formyl group and complete the synthesis of 3-Cyclopropoxy-5-formylisonicotinic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-formylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-5-carboxyisonicotinic acid.

    Reduction: 3-Cyclopropoxy-5-hydroxyisonicotinic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-formylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Comparison

3-Cyclopropoxy-5-formylisonicotinic acid is unique due to the presence of both a cyclopropoxy group and a formyl group on the isonicotinic acid core. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds like 3-Formylphenylboronic acid and 4-Formylphenylboronic acid, which lack the cyclopropoxy group.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-cyclopropyloxy-5-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-6-3-11-4-8(9(6)10(13)14)15-7-1-2-7/h3-5,7H,1-2H2,(H,13,14)

InChI Key

KHVVODUQOHHBCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C=O)C(=O)O

Origin of Product

United States

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